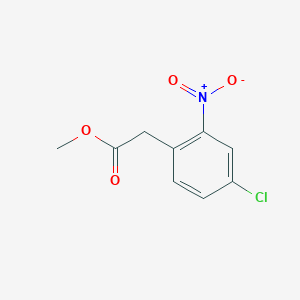

Methyl 2-(4-chloro-2-nitrophenyl)acetate

Overview

Description

Methyl 2-(4-chloro-2-nitrophenyl)acetate (MCNP) is an organic compound that has been widely studied for its various applications in scientific research. It is a colorless solid that is soluble in organic solvents, and is produced by the reaction of 4-chloro-2-nitrobenzaldehyde and methyl acetate. MCNP has a wide range of applications in biochemistry, physiology, and pharmacology due to its ability to act as a substrate for enzymes and other proteins.

Scientific Research Applications

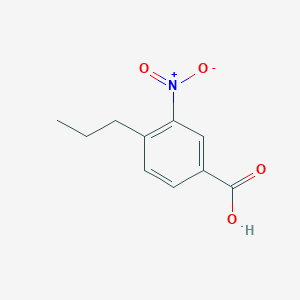

Chemical Structure and Conformation

Methyl 2-(4-chloro-2-nitrophenyl)acetate is structurally related to compounds like 2-Chloro-N-(3-methylphenyl)acetamide. Studies on such compounds reveal insights into their conformation and molecular geometry, which are crucial for understanding their chemical behavior and potential applications. For instance, in the case of 2-Chloro-N-(3-methylphenyl)acetamide, the conformation of the N—H bond is syn to the meta-methyl group, a feature that could influence the chemical and physical properties of related compounds like Methyl 2-(4-chloro-2-nitrophenyl)acetate (B. Gowda et al., 2007).

Biological and Pharmacological Properties

Compounds with structural similarities to Methyl 2-(4-chloro-2-nitrophenyl)acetate have been studied for their biological activities. For instance, nitrosubstituted acyl thioureas, which bear some resemblance in their nitro-substitution patterns, show potential anti-cancer properties through DNA interaction studies, as well as possessing antioxidant, cytotoxic, antibacterial, and antifungal activities (Shaista Tahir et al., 2015).

Applications in Chemistry and Material Science

- Esterase Activity Assays : Compounds like p-Nitrophenyl acetate, closely related to Methyl 2-(4-chloro-2-nitrophenyl)acetate, are used in biochemical assays for esterase activity. They serve as substrates for esterases, enzymes that play significant roles in various biological processes (Michael N. Levine et al., 2008).

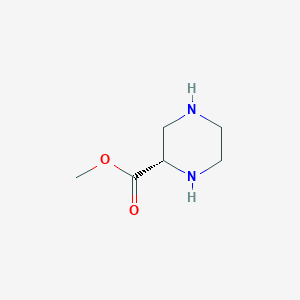

- Synthesis of Bioactive Compounds : Studies on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which share structural features with Methyl 2-(4-chloro-2-nitrophenyl)acetate, highlight its potential use in creating bioactive compounds for pharmaceutical applications (U. Trstenjak et al., 2013).

Photophysical and Electrochemical Properties

- Electrochromic Devices : Similar compounds like a mixture of isomers containing nitrophenyl groups have been used in the synthesis of soluble conducting polymers for electrochromic devices. These materials have applications in smart windows, displays, and other electronic devices (Serhat Variş et al., 2006).

- Nonlinear Optical Properties : Hydrazones structurally related to Methyl 2-(4-chloro-2-nitrophenyl)acetate have been synthesized and studied for their nonlinear optical properties, indicating potential use in optical device applications like optical limiters and switches (K. Naseema et al., 2010).

properties

IUPAC Name |

methyl 2-(4-chloro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDKYKOCWWWBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449296 | |

| Record name | Methyl 2-(4-chloro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chloro-2-nitrophenyl)acetate | |

CAS RN |

147124-37-6 | |

| Record name | Methyl 2-(4-chloro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)